molecular formula C6H5BClNO4 B3024580 2-Chloro-5-nitrophenylboronic acid CAS No. 867333-29-7

2-Chloro-5-nitrophenylboronic acid

Cat. No.: B3024580
CAS No.: 867333-29-7
M. Wt: 201.37 g/mol
InChI Key: KNFHCUNPMBSLRK-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H5BClNO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloro-5-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate. The reaction can be represented as follows:

2-Chloro-5-nitrobenzene+B2pin2Pd catalyst, base2-Chloro-5-nitrophenylboronic acid\text{2-Chloro-5-nitrobenzene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 2-Chloro-5-nitrobenzene+B2​pin2​Pd catalyst, base​2-Chloro-5-nitrophenylboronic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrophenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl compounds.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, resulting in the formation of the corresponding aryl compound.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Protodeboronation: Aryl compounds.

Scientific Research Applications

2-Chloro-5-nitrophenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

    2-Chlorophenylboronic acid: Similar structure but lacks the nitro group, resulting in different reactivity and applications.

    5-Nitrophenylboronic acid: Similar structure but lacks the chlorine atom, affecting its chemical properties and reactivity.

Uniqueness: 2-Chloro-5-nitrophenylboronic acid is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFHCUNPMBSLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647878
Record name (2-Chloro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867333-29-7
Record name (2-Chloro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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